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molecular formula C6H4Br2O3 B106015 Methyl 4,5-dibromo-2-furoate CAS No. 54113-41-6

Methyl 4,5-dibromo-2-furoate

Cat. No. B106015
M. Wt: 283.9 g/mol
InChI Key: OIOPUTCGINQNRL-UHFFFAOYSA-N
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Patent
US07485661B2

Procedure details

To a solution of 69.91 g (0.259 mol) of 4,5-dibromo-2-furoic acid in 700 mL of methanol was carefully added 42.4 mL (0.777 mol) of 98% sulfuric acid at room temperature. The mixture was refluxed for 7 hours. The resulting solution was concentrated to slurry under reduced pressure and diluted with 0.5 L of MTBE. To this ice-cooled solution 0.5 L of 30% trisodium citrate and 0.25 L of 2N NaOH were slowly added, under vigorous stirring. The aqueous layer (pH=6) was separated and extracted again with 300 mL of MTBE. Some insoluble solid (residual starting material) was removed from the organic extracts by filtration. The clear extracts were dried over Na2SO4 then concentrated to dryness to afford a light brown solid that was purified by crystallization with 30 mL of hot MTBE and 60 mL of n-heptane. The mixture was cooled to 0/+4° C., aged for 1 hour then filtered to yield 57.13 g of cream-colored product. From the mother liquors a further amount of 12.65 g of product could be recovered by chromatography (eluent: ethyl acetate/cyclohexane 5:95). Thus, the overall amount of isolated product was 69.78 g.
Quantity
69.91 g
Type
reactant
Reaction Step One
Quantity
42.4 mL
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
reactant
Reaction Step Three
Yield
94.8%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:8]([OH:10])=[O:9])[O:5][C:6]=1[Br:7].S(=O)(=O)(O)O.[CH3:16]O>>[Br:1][C:2]1[CH:3]=[C:4]([C:8]([O:10][CH3:16])=[O:9])[O:5][C:6]=1[Br:7]

Inputs

Step One
Name
Quantity
69.91 g
Type
reactant
Smiles
BrC=1C=C(OC1Br)C(=O)O
Step Two
Name
Quantity
42.4 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
700 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 7 hours
Duration
7 h
CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated
ADDITION
Type
ADDITION
Details
diluted with 0.5 L of MTBE
TEMPERATURE
Type
TEMPERATURE
Details
To this ice-cooled solution 0.5 L of 30% trisodium citrate and 0.25 L of 2N NaOH
ADDITION
Type
ADDITION
Details
were slowly added, under vigorous stirring
CUSTOM
Type
CUSTOM
Details
The aqueous layer (pH=6) was separated
EXTRACTION
Type
EXTRACTION
Details
extracted again with 300 mL of MTBE
CUSTOM
Type
CUSTOM
Details
Some insoluble solid (residual starting material) was removed from the organic extracts by filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The clear extracts were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated to dryness
CUSTOM
Type
CUSTOM
Details
to afford a light brown solid that
CUSTOM
Type
CUSTOM
Details
was purified by crystallization with 30 mL of hot MTBE and 60 mL of n-heptane
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0/+4° C.
FILTRATION
Type
FILTRATION
Details
then filtered

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C(OC1Br)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 57.13 g
YIELD: PERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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